molecular formula C7H8BrN B051990 4-Bromo-N-methylaniline CAS No. 6911-87-1

4-Bromo-N-methylaniline

Cat. No. B051990
CAS RN: 6911-87-1
M. Wt: 186.05 g/mol
InChI Key: AYVPVDWQZAAZCM-UHFFFAOYSA-N
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Patent
US04634695

Procedure details

A solution of 179 g of bromine in 120 ml of acetic acid was added at less than 40° C. over 45 minutes under an inert atmosphere to a mixture of 120 g of N-methyl-aniline and 600 ml of acetic acid and the mixture was stirred for 75 minutes and then was cooled to room temperature and poured into a mixture of ice and water. The pH of the mixture was adjusted to 10 by addition of sodium hydroxide and the mixture was extracted with methylene chloride. The organic phase was washed with aqueous saturated sodium chloride solution, dried and evaporated to dryness under reduced pressure to obtain 213 g of N-methyl-4-bromo-aniline.
Quantity
179 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.O.[OH-].[Na+]>C(O)(=O)C>[CH3:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([Br:1])=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
179 g
Type
reactant
Smiles
BrBr
Name
Quantity
120 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 75 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with aqueous saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
CNC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 213 g
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.